molecular formula C25H32O11 B1250352 16,17-Dihydrobrachycalyxolide

16,17-Dihydrobrachycalyxolide

Cat. No. B1250352
M. Wt: 508.5 g/mol
InChI Key: PWMYDLPGNYMRRV-YHPJLETLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16,17-Dihydrobrachycalyxolide is a natural product found in Vernonia brachycalyx with data available.

Scientific Research Applications

Gibberellins in Plant Growth

Research by Pearce et al. (2002) on Populus species identified the presence of various gibberellins, including 16β,17-dihydro-17-hydroxy GA20, which are vital plant hormones regulating growth and development. The study expands knowledge of gibberellins in Populus, potentially impacting agricultural and botanical fields (Pearce et al., 2002).

Steroid Chemistry and Synthesis

Numazawa et al. (2008) investigated the rearrangement of 16α-hydroxy-17-keto steroids, which are structurally related to 16,17-Dihydrobrachycalyxolide. Their research provides insights into the chemical behavior of these steroids, crucial for pharmaceutical synthesis and steroid chemistry (Numazawa et al., 2008).

Nuclear Magnetic Resonance (NMR) Studies in Zeolites

Studies by Neuhoff et al. (2002) and Peng et al. (2005) involve the use of oxygen isotopes, including 17O, in zeolites. While not directly related to this compound, these studies contribute to the field of NMR spectroscopy in understanding complex molecular structures, which could be applied to the analysis of compounds like this compound (Neuhoff et al., 2002); (Peng et al., 2005).

Synthesis of Steroid Derivatives

Research by Schwarz et al. (2003) on the synthesis of diastereomeric 16,17-diols in steroids provides insights into chemical processes that could be applicable in manipulating compounds like this compound for research and therapeutic purposes (Schwarz et al., 2003).

properties

Molecular Formula

C25H32O11

Molecular Weight

508.5 g/mol

IUPAC Name

[(1S,2R,4R,7R,8R,11R,13S)-15-(acetyloxymethyl)-8-ethyl-7-hydroxy-4,11-dimethyl-9,16-dioxo-3,10,17-trioxatetracyclo[12.3.0.02,4.07,11]heptadec-14-en-13-yl] 2-(hydroxymethyl)prop-2-enoate

InChI

InChI=1S/C25H32O11/c1-6-15-22(30)36-24(5)9-16(33-20(28)12(2)10-26)17-14(11-32-13(3)27)21(29)34-18(17)19-23(4,35-19)7-8-25(15,24)31/h15-16,18-19,26,31H,2,6-11H2,1,3-5H3/t15-,16-,18-,19+,23+,24+,25+/m0/s1

InChI Key

PWMYDLPGNYMRRV-YHPJLETLSA-N

Isomeric SMILES

CC[C@H]1C(=O)O[C@]2([C@]1(CC[C@@]3([C@H](O3)[C@@H]4C(=C(C(=O)O4)COC(=O)C)[C@H](C2)OC(=O)C(=C)CO)C)O)C

Canonical SMILES

CCC1C(=O)OC2(C1(CCC3(C(O3)C4C(=C(C(=O)O4)COC(=O)C)C(C2)OC(=O)C(=C)CO)C)O)C

synonyms

16,17-dihydrobrachycalyxolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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